molecular formula C16H16BrNO5S B2921640 N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-bromobenzenesulfonamide CAS No. 1448045-81-5

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-bromobenzenesulfonamide

Cat. No.: B2921640
CAS No.: 1448045-81-5
M. Wt: 414.27
InChI Key: APKIGIUGUCFGDD-UHFFFAOYSA-N
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Description

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-bromobenzenesulfonamide is a complex organic compound characterized by its unique structure, which includes a benzo[d][1,3]dioxole ring, a bromobenzenesulfonamide group, and a hydroxypropyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-bromobenzenesulfonamide typically involves multiple steps, starting with the preparation of the benzo[d][1,3]dioxole core. This can be achieved through the reaction of catechol with chloroform in the presence of a base, followed by cyclization[_{{{CITATION{{{1{5- ( ( (1R,3aR,4S,6aR)-4- (Benzo [d] [1,3]dioxol-5-yl)hexahydrofuro 3 .... The hydroxypropyl group is then introduced through a nucleophilic substitution reaction, and the bromobenzenesulfonamide moiety is added using appropriate sulfonating agents[{{{CITATION{{{_2{The synthesis and application of ( E )- N ′-(benzo[ d ]dioxol-5 ...](https://pubs.rsc.org/en/content/articlehtml/2020/ra/c9ra09080k).

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and yield. Advanced techniques such as microwave-assisted synthesis and high-throughput screening can also be employed to optimize reaction conditions and reduce production time.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) and various halides.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Introduction of different functional groups, leading to the formation of various derivatives.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: It has been studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use as a therapeutic agent, particularly in the treatment of inflammatory and autoimmune diseases.

Industry: The compound's unique properties make it valuable in the production of advanced materials and polymers.

Mechanism of Action

The mechanism by which N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-bromobenzenesulfonamide exerts its effects involves interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its biological activity. Further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

  • N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-4-bromobenzenesulfonamide

  • N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-bromobenzenesulfonamide

  • N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-chlorobenzenesulfonamide

Uniqueness: Compared to its analogs, N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-bromobenzenesulfonamide exhibits distinct chemical and biological properties, making it a valuable compound for specific applications.

Properties

IUPAC Name

N-[2-(1,3-benzodioxol-5-yl)-2-hydroxypropyl]-2-bromobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrNO5S/c1-16(19,11-6-7-13-14(8-11)23-10-22-13)9-18-24(20,21)15-5-3-2-4-12(15)17/h2-8,18-19H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APKIGIUGUCFGDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNS(=O)(=O)C1=CC=CC=C1Br)(C2=CC3=C(C=C2)OCO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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